Sodium 3-fluoropyridine-2-sulfinate
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Overview
Description
Sodium 3-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃FNNaO₂S. It is a sodium salt derivative of 3-fluoropyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its unique properties due to the presence of both fluorine and sulfonate groups, which make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-fluoropyridine-2-sulfinate typically involves the reaction of 3-fluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:
[ \text{3-fluoropyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide or other reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Sodium 3-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 3-fluoropyridine-2-sulfinate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, the compound may act as an inhibitor or activator of enzymes by binding to their active sites. In synthetic chemistry, it serves as a versatile reagent that can participate in a variety of chemical transformations, including nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-fluoropyridine-3-sulfinate
- Sodium 4-fluoropyridine-2-sulfinate
- Sodium 3-chloropyridine-2-sulfinate
Uniqueness
Sodium 3-fluoropyridine-2-sulfinate is unique due to the specific positioning of the fluorine and sulfonate groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the fluorine atom at the 3-position can influence the electronic properties of the pyridine ring, making it more or less reactive in certain chemical reactions.
Properties
Molecular Formula |
C5H3FNNaO2S |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
sodium;3-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
ORFSVRGZSUOALD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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